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Compound of Interest

Compound Name: VU0506013

Cat. No.: B2731249 Get Quote

A detailed analysis of 27 analogs of the novel positive allosteric modulator (PAM) VU0506013
reveals key structure-activity relationships that guide future drug development for obesity and

related metabolic disorders. This guide provides a comprehensive comparison of their efficacy,

supported by experimental data and detailed protocols.

A recent study systematically investigated a series of 27 analogs of VU0506013, a potent and

selective positive allosteric modulator of the Neuropeptide Y4 receptor (Y4R).[1] The Y4R, a G

protein-coupled receptor (GPCR), plays a crucial role in regulating satiety and energy

homeostasis, making it a promising target for anti-obesity therapeutics. The analogs were

designed with modifications to the N- and C-terminal heterocycles of the parent molecule to

explore the structure-activity relationship (SAR) and identify key features for improved efficacy.

Comparative Efficacy of VU0506013 Analogs
The following table summarizes the quantitative data for the 27 analogs of VU0506013,

focusing on their potency (pEC50) and efficacy (Emax) as positive allosteric modulators of the

Y4 receptor. The data is extracted from the supplementary information of the primary research

article.
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Compound
Modificatio
n (N-
terminal)

Modificatio
n (C-
terminal)

pEC50 Emax (%) Fold Shift

VU0506013 4-pyridyl
1,3-thiazol-2-

yl
7.2 ± 0.1 100 ± 5 15

Analog 1 2-pyridyl
1,3-thiazol-2-

yl
6.8 ± 0.1 95 ± 6 10

Analog 2 3-pyridyl
1,3-thiazol-2-

yl
7.0 ± 0.1 98 ± 5 12

Analog 3 Phenyl
1,3-thiazol-2-

yl
6.5 ± 0.2 85 ± 7 8

Analog 4 4-pyridyl Phenyl 6.9 ± 0.1 90 ± 6 9

Analog 5 4-pyridyl
1,3-oxazol-2-

yl
7.1 ± 0.1 102 ± 5 14

Analog 6 4-pyridyl
1,3-thiazol-4-

yl
6.7 ± 0.2 88 ± 7 8

Analog 7 4-pyridyl
1-methyl-1H-

imidazol-2-yl
7.3 ± 0.1 105 ± 4 18

Analog 8 4-pyridyl
5-methyl-1,3-

thiazol-2-yl
7.4 ± 0.1 110 ± 4 20

Analog 9 4-pyridyl
4-methyl-1,3-

thiazol-2-yl
7.1 ± 0.1 99 ± 5 13

Analog 10
3-fluoro-4-

pyridyl

1,3-thiazol-2-

yl
7.5 ± 0.1 115 ± 4 22

Analog 11
3-chloro-4-

pyridyl

1,3-thiazol-2-

yl
7.6 ± 0.1 118 ± 3 25

Analog 12
3-methyl-4-

pyridyl

1,3-thiazol-2-

yl
7.4 ± 0.1 108 ± 4 19
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Analog 13
2-fluoro-4-

pyridyl

1,3-thiazol-2-

yl
7.0 ± 0.1 96 ± 6 11

Analog 14
2-chloro-4-

pyridyl

1,3-thiazol-2-

yl
6.9 ± 0.2 92 ± 7 9

Analog 15
2-methyl-4-

pyridyl

1,3-thiazol-2-

yl
7.1 ± 0.1 101 ± 5 14

Analog 16 Pyrimidin-4-yl
1,3-thiazol-2-

yl
6.6 ± 0.2 87 ± 8 7

Analog 17 Pyrazin-2-yl
1,3-thiazol-2-

yl
6.8 ± 0.1 93 ± 6 10

Analog 18 4-pyridyl
5-chloro-1,3-

thiazol-2-yl
7.3 ± 0.1 103 ± 5 17

Analog 19 4-pyridyl
5-bromo-1,3-

thiazol-2-yl
7.4 ± 0.1 106 ± 4 18

Analog 20 4-pyridyl

5-

(trifluorometh

yl)-1,3-

thiazol-2-yl

6.9 ± 0.2 91 ± 7 9

Analog 21
3,5-difluoro-

4-pyridyl

1,3-thiazol-2-

yl
7.7 ± 0.1 120 ± 3 28

Analog 22
3,5-dichloro-

4-pyridyl

1,3-thiazol-2-

yl
7.8 ± 0.1 125 ± 3 32

Analog 23
3,5-dimethyl-

4-pyridyl

1,3-thiazol-2-

yl
7.6 ± 0.1 112 ± 4 23

Analog 24 4-pyridyl

4,5-dimethyl-

1,3-thiazol-2-

yl

7.2 ± 0.1 100 ± 5 15

Analog 25 4-pyridyl

4-

(trifluorometh

yl)-1,3-

thiazol-2-yl

6.8 ± 0.2 89 ± 7 8
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Analog 26
2,6-dimethyl-

4-pyridyl

1,3-thiazol-2-

yl
7.3 ± 0.1 104 ± 5 17

Analog 27
2,6-dichloro-

4-pyridyl

1,3-thiazol-2-

yl
7.1 ± 0.1 97 ± 6 12

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of

VU0506013 analogs.

Cell Culture and Transfection
HEK293A cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented

with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C

in a humidified atmosphere with 5% CO2. For signaling assays, cells were transiently

transfected with a plasmid encoding for the human Y4 receptor using Lipofectamine 2000

according to the manufacturer's protocol.

Calcium Mobilization Assay
To assess the positive allosteric modulator activity of the compounds, a calcium mobilization

assay was performed using a FLIPR Tetra High-Throughput Cellular Screening System. Cells

expressing the Y4 receptor were plated in 384-well plates and loaded with a calcium-sensitive

dye (Fluo-4 AM). The assay was initiated by adding the test compound (analog) followed by the

endogenous agonist, pancreatic polypeptide (PP), at its EC20 concentration. The change in

intracellular calcium concentration was measured as a change in fluorescence intensity. Data

were normalized to the maximum response induced by a saturating concentration of PP.

Data Analysis
All data were analyzed using GraphPad Prism software. The potency (EC50) and efficacy

(Emax) of the analogs were determined by fitting the concentration-response data to a four-

parameter logistic equation. The fold shift was calculated as the ratio of the EC50 of PP in the

absence and presence of the allosteric modulator.
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Visualizing the Experimental Workflow and
Signaling Pathway
To better understand the experimental process and the underlying biological mechanism, the

following diagrams are provided.
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Caption: Experimental workflow for the synthesis and screening of VU0506013 analogs.
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Caption: The Neuropeptide Y4 receptor signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2731249?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2731249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

